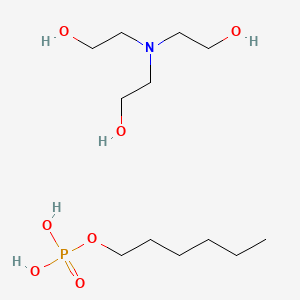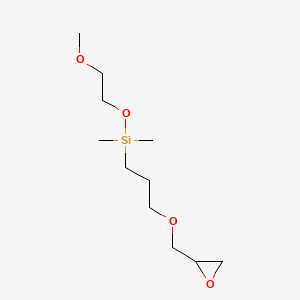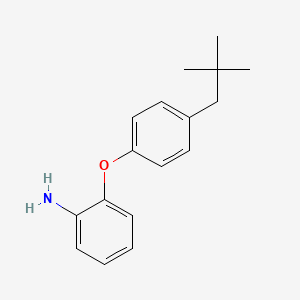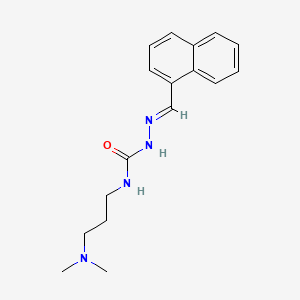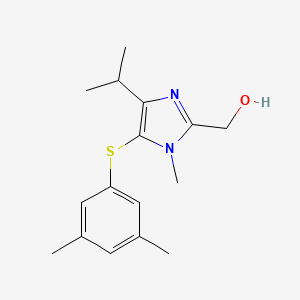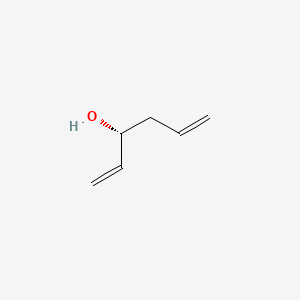
1,5-Hexadien-3-ol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexadien-3-ol, ®-, also known as ®-1,5-Hexadien-3-ol, is an organic compound with the molecular formula C6H10O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the third carbon of a hexadiene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Hexadien-3-ol can be synthesized through several methods. One common approach involves the reaction of allyl bromide with magnesium in the presence of anhydrous ether to form a Grignard reagent. This reagent is then reacted with acrolein to yield 1,5-Hexadien-3-ol . The reaction conditions typically involve refluxing the mixture and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 1,5-Hexadien-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, enantioselective synthesis methods, such as Sharpless kinetic resolution, can be employed to obtain the ®-enantiomer with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Hexadien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadienal or hexadienone.
Reduction: Formation of hexanol.
Substitution: Formation of various substituted hexadienes.
Applications De Recherche Scientifique
1,5-Hexadien-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,5-Hexadien-3-ol depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. In biological systems, it may interact with enzymes and other molecular targets, affecting metabolic pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Hexadiene-3-ol: Similar structure but without the chiral center.
1,4-Pentadien-3-ol: Shorter carbon chain with similar functional groups.
1,6-Heptadien-4-ol: Longer carbon chain with similar functional groups.
Uniqueness
1,5-Hexadien-3-ol, ®-, is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomer can exhibit different biological activities and reactivity compared to its (S)-enantiomer or achiral analogs. The presence of the hydroxyl group and conjugated diene system also contributes to its distinct chemical behavior .
Propriétés
Numéro CAS |
119596-43-9 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(3R)-hexa-1,5-dien-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m0/s1 |
Clé InChI |
SZYLTIUVWARXOO-LURJTMIESA-N |
SMILES isomérique |
C=CC[C@H](C=C)O |
SMILES canonique |
C=CCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




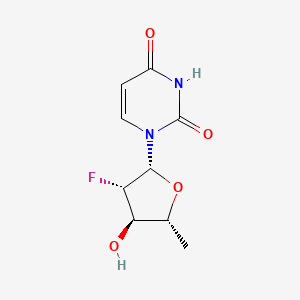
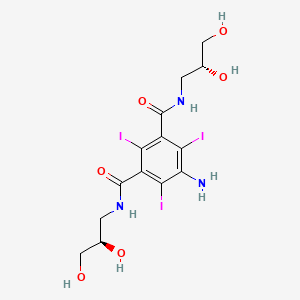
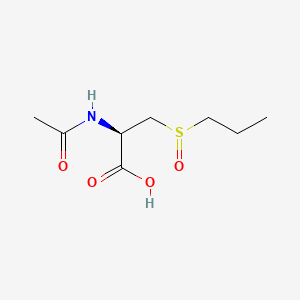
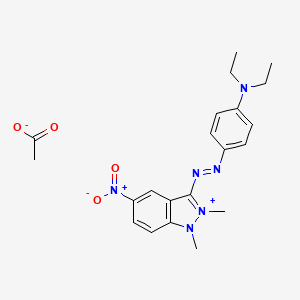
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
